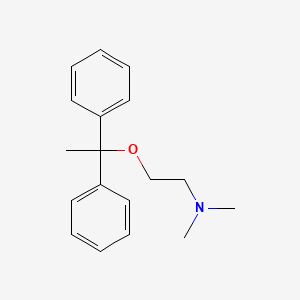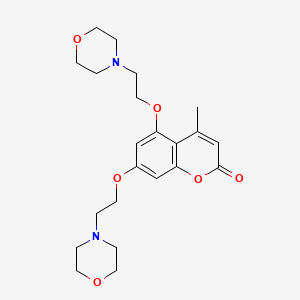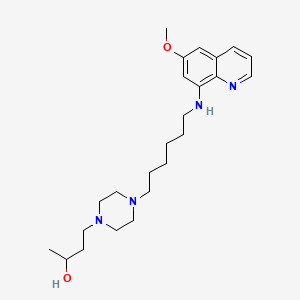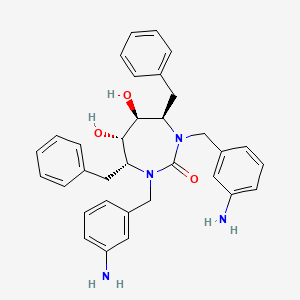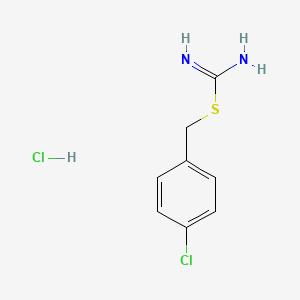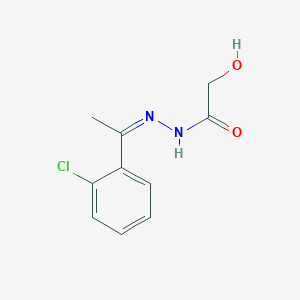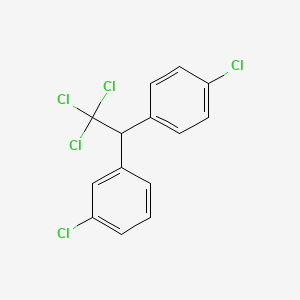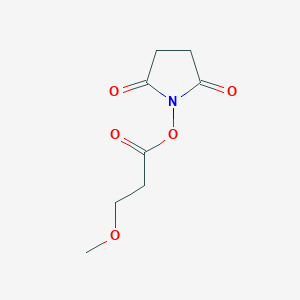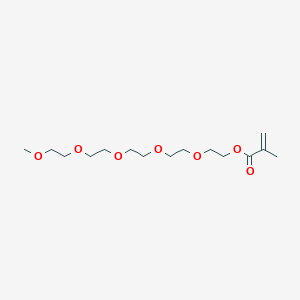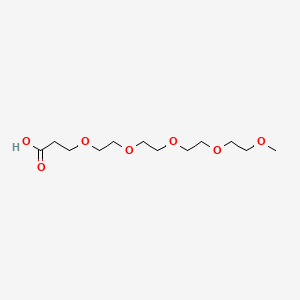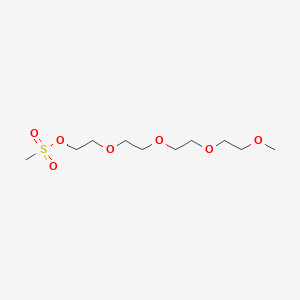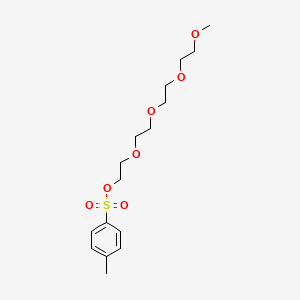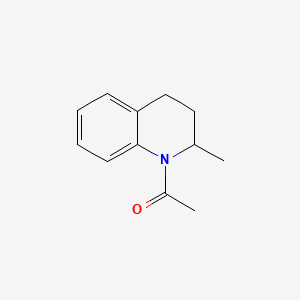
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1,2,3,4-Tetrahydroquinolines (THIQ) are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,2,3,4-tetrahydroquinoline is C10H13N .Chemical Reactions Analysis
The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
2-Methyl-1,2,3,4-tetrahydroquinoxaline is a solid with a melting point of 64-69 °C .Aplicaciones Científicas De Investigación
Antibiotic Properties
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline and its derivatives have been studied for their biological activity against bacteria and fungi. A notable derivative, helquinoline, was isolated from Janibacter limosus and displayed significant antimicrobial properties (Asolkar et al., 2004).
Synthetic Applications
This compound and its related structures have been synthesized for various applications. An improved synthesis method for 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, achieved an overall yield of 80.8%, highlighting its potential for large-scale production (Song Hong-rui, 2011).
Therapeutic Research
The therapeutic potential of tetrahydroisoquinolines, including 1,2,3,4-tetrahydroisoquinoline derivatives, has been explored in various domains such as cancer, malaria, central nervous system disorders, and cardiovascular diseases. They have shown promising results, particularly in cancer and CNS drug discovery (Singh & Shah, 2017).
Chemical Transformations
1,2,3,4-Tetrahydroisoquinoline undergoes redox-neutral annulations with various substrates, demonstrating its versatility in chemical transformations and synthetic applications (Paul, Adili, & Seidel, 2019).
Histone Acetyltransferase Inhibition
Compounds derived from tetrahydroquinolines, including 2-methyl-3-carbethoxyquinoline, have been investigated for their inhibitory potency toward histone acetyltransferases. These derivatives showed enhanced activity compared to earlier compounds, suggesting potential applications in the modulation of gene expression (Lenoci et al., 2014).
Asymmetric Transfer Hydrogenation
Tetrahydroquinolines are key structural elements in various natural products and pharmaceuticals. Research on the asymmetric transfer hydrogenation of these compounds in water has been significant for their synthesis, especially in the context of pharmaceutical and agrochemical manufacturing (Wang et al., 2009).
Neurotoxicity and Neuroprotection
While some tetrahydroisoquinoline derivatives were initially known for their neurotoxicity, recent studies have identified certain derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, as having neuroprotective and neurorestorative actions. This highlights the diverse biological activities of these compounds and their potential in neurotherapeutic applications (Peana, Bassareo, & Acquas, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWYLGCGAIGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290876 | |
| Record name | 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
CAS RN |
16078-42-5 | |
| Record name | NSC71584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

